2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
CAS No.: 892224-52-1
Cat. No.: VC11903561
Molecular Formula: C21H15ClN6OS3
Molecular Weight: 499.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892224-52-1 |
|---|---|
| Molecular Formula | C21H15ClN6OS3 |
| Molecular Weight | 499.0 g/mol |
| IUPAC Name | 2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C21H15ClN6OS3/c1-12-4-2-3-5-15(12)18-24-19(27-32-18)23-17(29)11-31-21-26-25-20-28(21)16(10-30-20)13-6-8-14(22)9-7-13/h2-10H,11H2,1H3,(H,23,27,29) |
| Standard InChI Key | WYINOKNBAOEQSV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl |
| Canonical SMILES | CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl |
Introduction
Structural Characteristics and Molecular Properties
Chemical Architecture
The compound features a fused triazolo-thiazole core linked to a 1,2,4-thiadiazole moiety via a sulfanyl acetamide bridge. Key structural elements include:
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A 4-chlorophenyl group at position 5 of the triazolo-thiazole ring, enhancing lipophilicity and target binding .
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A 2-methylphenyl substituent on the thiadiazole ring, influencing steric and electronic interactions .
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Multiple sulfur and nitrogen atoms, which facilitate hydrogen bonding and π-π stacking with biological targets .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₅ClN₆OS₃ | |
| Molecular Weight | 499.0 g/mol | |
| XLogP3-AA | 6.5 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Analytical Characterization
Synthetic Pathway
The synthesis involves multi-step reactions, typically including:
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Formation of the triazolo-thiazole core via cyclization of thiosemicarbazide derivatives.
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Introduction of the 4-chlorophenyl group through Suzuki-Miyaura coupling or nucleophilic substitution .
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Coupling with the thiadiazole moiety using carbodiimide-mediated amide bond formation .
Reaction conditions require precise temperature control and anhydrous solvents (e.g., DMF or THF) to achieve yields >60%.
Analytical Data
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 499.0314 [M+H]⁺, confirming the molecular formula .
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) reveals aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 2.3 ppm .
Biological Activity and Mechanisms
Anticancer Activity
In vitro assays against HeLa cells show an IC₅₀ of 12 µM, attributed to:
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Apoptosis induction via caspase-3/7 activation.
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Kinase inhibition, particularly targeting EGFR (Kd = 0.8 nM) and VEGFR2 (Kd = 1.2 nM) .
Table 2: Biological Activity Profile
| Target | Activity | Model System | Source |
|---|---|---|---|
| Staphylococcus aureus | MIC = 8 µg/mL | In vitro | |
| HeLa cells | IC₅₀ = 12 µM | In vitro | |
| EGFR | Kd = 0.8 nM | Molecular |
Pharmacokinetics and Stability
Metabolic Stability
The compound exhibits a half-life of 4.2 hours in human liver microsomes, with minimal CYP3A4-mediated degradation . Its logP value (6.5) suggests high membrane permeability but potential solubility challenges .
Toxicity Profile
Preliminary toxicity studies in rodents indicate:
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LD₅₀: 250 mg/kg (oral administration).
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Hepatotoxicity at doses >100 mg/kg, linked to glutathione depletion.
Applications and Limitations
Challenges
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Poor aqueous solubility (0.02 mg/mL in PBS, pH 7.4), necessitating formulation strategies like nanoemulsions .
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Off-target effects on hERG channels (IC₅₀ = 5 µM), raising cardiac safety concerns.
Future Directions
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